molecular formula C6H4BrClN4O B13665017 7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine

7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine

Cat. No.: B13665017
M. Wt: 263.48 g/mol
InChI Key: VRDHIWPUGSBSSA-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to an imidazo[2,1-f][1,2,4]triazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the bromination of a suitable imidazole derivative, followed by chlorination and methoxylation steps. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for targeted cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it distinct from its analogs.

Properties

Molecular Formula

C6H4BrClN4O

Molecular Weight

263.48 g/mol

IUPAC Name

7-bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C6H4BrClN4O/c1-13-5-4-9-2-3(7)12(4)11-6(8)10-5/h2H,1H3

InChI Key

VRDHIWPUGSBSSA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NN2C1=NC=C2Br)Cl

Origin of Product

United States

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